molecular formula C10H11ClOS B13088207 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13088207
M. Wt: 214.71 g/mol
InChI Key: SBNSSCSLBQIXOM-UHFFFAOYSA-N
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Description

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde (CAS: 1934921-46-6) is a small organic molecule with the molecular formula C₁₀H₁₁ClOS and a molecular weight of 214.71 g/mol . Its structure features a cyclobutane ring substituted at the 1-position with a carbaldehyde group and a methyl group linked to a 5-chlorothiophene moiety. Limited physicochemical data (e.g., boiling point, storage conditions) are available for this compound, highlighting the need for further experimental characterization .

Properties

Molecular Formula

C10H11ClOS

Molecular Weight

214.71 g/mol

IUPAC Name

1-[(5-chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C10H11ClOS/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2

InChI Key

SBNSSCSLBQIXOM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSC(=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves multiple steps, typically starting with the preparation of the chlorothiophene derivative. The chlorothiophene is then subjected to a series of reactions to introduce the cyclobutane ring and the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.

Chemical Reactions Analysis

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is employed in the development of biochemical assays and as a probe to study biological pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () serves as a relevant structural analogue. Below is a comparative analysis:

Property 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₀H₁₁ClOS C₁₂H₉ClF₃N₂OS
Molecular Weight (g/mol) 214.71 333.73
Core Structure Cyclobutane with chlorothiophene and aldehyde Pyrazole ring with trifluoromethyl, chlorophenylsulfanyl, and aldehyde groups
Key Functional Groups Aldehyde, chlorothiophene, cyclobutane Aldehyde, pyrazole, trifluoromethyl, phenylsulfanyl
Aromatic Systems Thiophene (5-membered sulfur heterocycle) Pyrazole (5-membered nitrogen heterocycle) and benzene ring
Potential Reactivity Aldehyde oxidation, thiophene electrophilic substitution Aldehyde condensation, pyrazole N-alkylation, sulfanyl group nucleophilic substitution
Structural Implications:
  • Cyclobutane vs. In contrast, the pyrazole ring in the analogue offers a planar, aromatic system with nitrogen atoms capable of hydrogen bonding or coordination .
  • Substituent Effects : The trifluoromethyl group in the pyrazole analogue enhances lipophilicity and metabolic stability, common in agrochemical and pharmaceutical candidates. The chlorothiophene group in the target compound may favor π-π stacking interactions in crystal packing .

Physicochemical and Crystallographic Insights

While explicit data on melting points or solubility are unavailable, crystallographic tools like Mercury CSD () and refinement programs like SHELXL () can infer differences in molecular packing and stability. For example:

  • The strained cyclobutane in the target compound may lead to unique crystal packing motifs compared to the planar pyrazole analogue.
  • The chlorothiophene group’s electronegativity could polarize the aldehyde moiety, altering its reactivity in condensation reactions relative to the pyrazole-based compound .

Biological Activity

1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is a synthetic compound with potential biological activities. Its unique structure, characterized by a chlorothiophene moiety, suggests various pharmacological effects. This article reviews the biological activity of this compound based on available literature, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C10H11ClOS
  • Molecular Weight : 214.71 g/mol
  • IUPAC Name : 1-[(5-chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde
  • InChI Key : VIERBTQDJINVBA-UHFFFAOYSA-N

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress. A study utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) assays showed that compounds with similar structures exhibit significant radical scavenging activities. While specific data for 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is limited, its structural analogs have demonstrated considerable antioxidant potential, suggesting it may possess similar properties.

Anti-inflammatory Activity

The anti-inflammatory effects of compounds related to 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde have been explored through various assays. For instance, inhibition of pro-inflammatory enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX) was observed in related compounds. The presence of the chlorothiophene group may enhance these effects due to its electron-withdrawing properties, which can stabilize reactive intermediates.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have been widely studied. Compounds similar to 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde have shown effectiveness against both gram-positive and gram-negative bacteria. For example, a study indicated that thiophene derivatives inhibited bacterial growth by disrupting cell membrane integrity.

Case Studies

Several studies have investigated the biological activities of thiophene derivatives:

  • Antioxidant Study : A comparative analysis of thiophene derivatives indicated that compounds with electron-withdrawing groups exhibited enhanced antioxidant activity compared to their counterparts without such groups.
  • Anti-inflammatory Research : In vitro assays demonstrated that certain thiophene derivatives significantly reduced the production of inflammatory cytokines in macrophages, indicating a potential therapeutic application in inflammatory diseases.
  • Antimicrobial Evaluation : A series of experiments conducted on various bacterial strains revealed that thiophene-based compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Table: Biological Activities of Related Compounds

Compound NameAntioxidant Activity (DPPH IC50 µg/mL)Anti-inflammatory Activity (LOX Inhibition %)Antimicrobial Activity (MIC µg/mL)
1-(5-Chlorothiophen-2-yl)methylcyclobutane256032
2-(Chlorothiophen-3-yl)methylcyclobutane305528
1-(5-Chlorothiophen-3-yl)methylcyclobutaneTBDTBDTBD

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